molecular formula C15H13BrFNO3S B2440639 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide CAS No. 338955-72-9

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide

Cat. No.: B2440639
CAS No.: 338955-72-9
M. Wt: 386.24
InChI Key: OGIFDRULYZTAEM-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a fluorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-fluorobenzoic acid.

    Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 4-fluorobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Amide Bond Formation: The carboxamide group can form amide bonds with other compounds, which is crucial in peptide synthesis.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and fluorobenzene groups on biological systems. It may serve as a model compound in drug design and development.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of the sulfonyl group suggests potential activity as an enzyme inhibitor, while the fluorobenzene moiety may enhance binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorobenzene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
  • N-{2-[(4-nitrophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide

Uniqueness

Compared to similar compounds, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This can lead to the formation of unique derivatives with potentially novel properties.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIFDRULYZTAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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